molecular formula C15H12N4OS B7595496 4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide

4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B7595496
M. Wt: 296.3 g/mol
InChI Key: CPHZOGFANVWTID-UHFFFAOYSA-N
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Description

4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. It has also been found to activate the AMPK signaling pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects
4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation. Additionally, it has been found to increase the expression of genes involved in glucose uptake and utilization, which may contribute to its anti-diabetic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit its biological effects at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, it may be worthwhile to investigate its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

The synthesis of 4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 4-methylbenzoyl chloride with thiocarbohydrazide in the presence of a base, followed by the reaction of the resulting intermediate with 4-cyanopyridine in the presence of a catalyst. The final product is obtained after purification by recrystallization.

Scientific Research Applications

4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, it has been shown to have anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity.

properties

IUPAC Name

4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-10-2-4-11(5-3-10)13(20)17-15-19-18-14(21-15)12-6-8-16-9-7-12/h2-9H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHZOGFANVWTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide

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